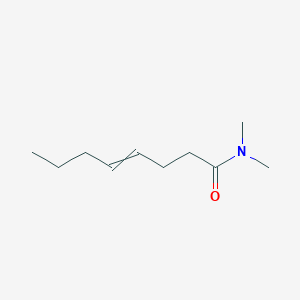
N,N-Dimethyloct-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyloct-4-enamide: is an organic compound belonging to the class of amides. It features a double bond in its structure, making it an enamide. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One method involves the direct N-dehydrogenation of amides to enamides using LiHMDS and triflic anhydride. This reaction is characterized by its simple setup and broad substrate scope.
Selective Desaturation: Another approach is the Fe-assisted regioselective oxidative desaturation of amides. This method provides an efficient route to enamides and β-halogenated enamides.
Industrial Production Methods: Industrial production methods for N,N-Dimethyloct-4-enamide typically involve large-scale application of the above synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyloct-4-enamide can undergo oxidative desaturation to form β-halogenated enamides.
Reduction: The compound can be reduced using various reducing agents to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly at the double bond, to form various substituted enamides.
Common Reagents and Conditions:
Oxidation: Fe-assisted oxidative desaturation.
Reduction: Common reducing agents like LiAlH4 or NaBH4.
Substitution: Various electrophiles can be used under mild conditions.
Major Products:
Oxidation: β-Halogenated enamides.
Reduction: Corresponding amines.
Substitution: Substituted enamides.
Scientific Research Applications
Chemistry: N,N-Dimethyloct-4-enamide is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules and natural products .
Biology and Medicine: Enamides, including this compound, are important structural fragments in pharmaceuticals. They exhibit excellent biological and physiological properties, making them valuable in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique reactivity makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyloct-4-enamide involves its interaction with molecular targets through its double bond. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- N,N-Dimethyloleamide
- N,N-Dimethyl-9-octadecenamide
Comparison: N,N-Dimethyloct-4-enamide is unique due to its specific double bond position, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications .
Properties
CAS No. |
94318-35-1 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N,N-dimethyloct-4-enamide |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-7-8-9-10(12)11(2)3/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
SZEWRHCACNLLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
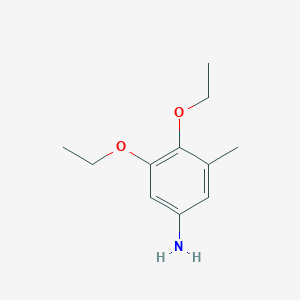
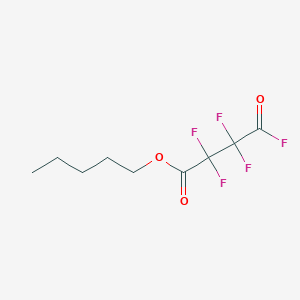
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)

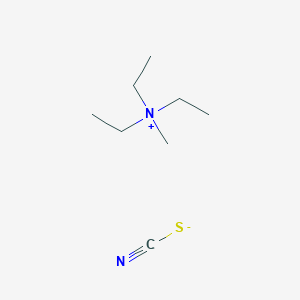
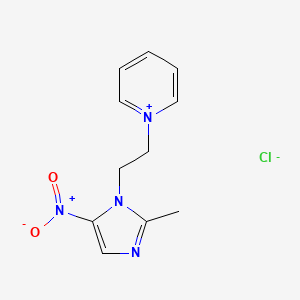
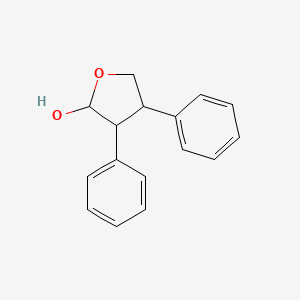
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
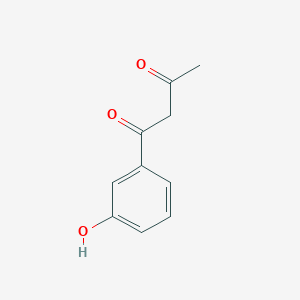
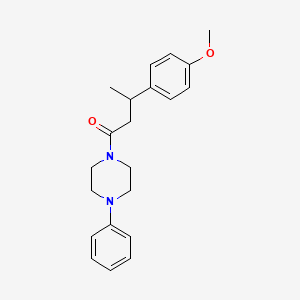
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
